Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate with chlorosulfonic acid to introduce the chlorosulfonyl group. This reaction is usually carried out under controlled temperature conditions to prevent decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted indole derivatives.
Scientific Research Applications
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis.
Benzyl chloride: A simpler benzyl derivative used as an intermediate in various chemical reactions.
Uniqueness
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl group, a chlorosulfonyl group, and an indole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler compounds.
Properties
Molecular Formula |
C16H14ClNO4S |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
benzyl 7-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
YMSLOHQXRMCLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=C2S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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